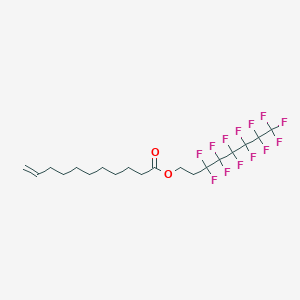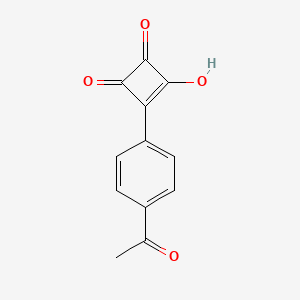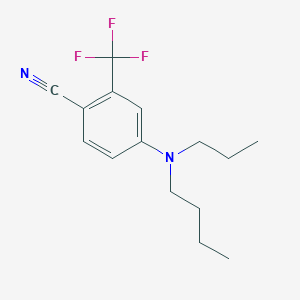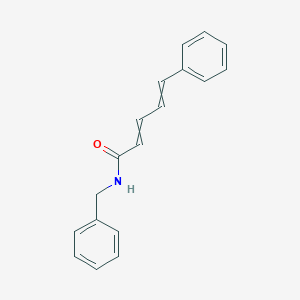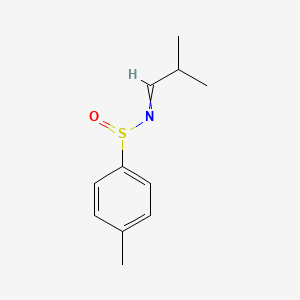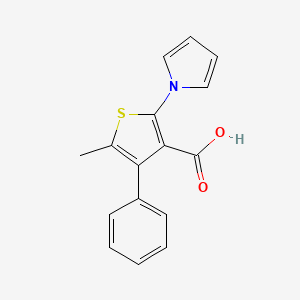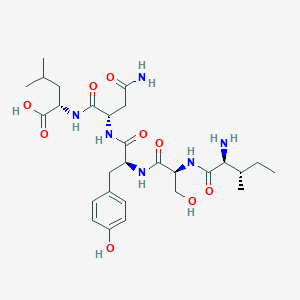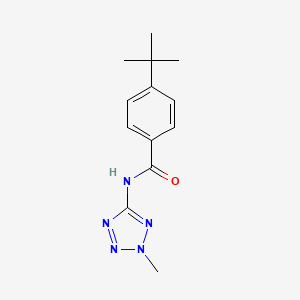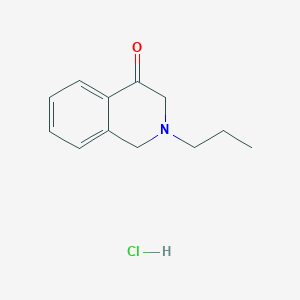![molecular formula C16H10N4O14 B12543657 2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) CAS No. 668420-27-7](/img/structure/B12543657.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is a complex organic compound characterized by its unique structure, which includes two 3,5-dinitrobenzoic acid groups connected by an ethane-1,2-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) typically involves the reaction of 3,5-dinitrobenzoic acid with ethane-1,2-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with careful control of temperature and reactant concentrations.
化学反応の分析
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic acid derivatives.
Substitution: Formation of sulfonated or nitrated derivatives of the aromatic rings.
科学的研究の応用
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of novel drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis. The compound can also interact with enzymes and proteins, inhibiting their function and leading to cell death.
類似化合物との比較
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzoic acid)
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-diaminobenzoic acid)
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid) is unique due to the presence of two nitro groups on each aromatic ring, which significantly enhances its reactivity and potential applications. The ethane-1,2-diylbis(oxy) linker provides flexibility and stability to the molecule, making it suitable for various chemical modifications and applications.
特性
CAS番号 |
668420-27-7 |
|---|---|
分子式 |
C16H10N4O14 |
分子量 |
482.27 g/mol |
IUPAC名 |
2-[2-(2-carboxy-4,6-dinitrophenoxy)ethoxy]-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H10N4O14/c21-15(22)9-3-7(17(25)26)5-11(19(29)30)13(9)33-1-2-34-14-10(16(23)24)4-8(18(27)28)6-12(14)20(31)32/h3-6H,1-2H2,(H,21,22)(H,23,24) |
InChIキー |
DKFIGJMUZCABDZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)OCCOC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Furo[3,2-c]pyran-2(6H)-one](/img/structure/B12543578.png)

![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)
